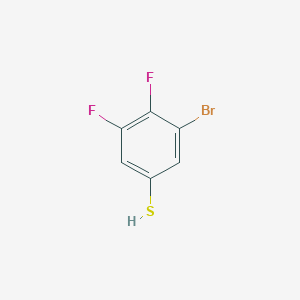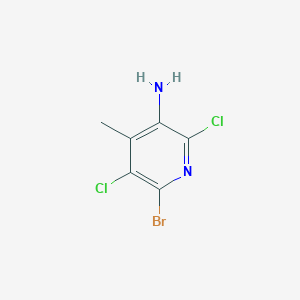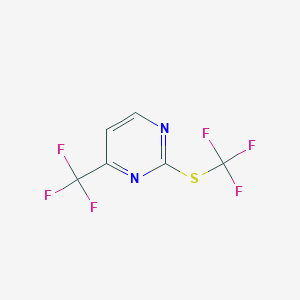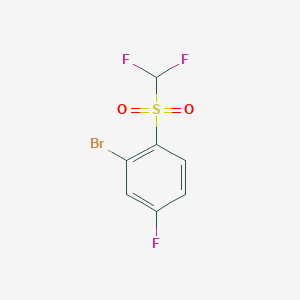
2-Bromo-4-fluorophenyl difluoromethyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenyl difluoromethyl sulphone typically involves the use of fluorinated reagents and sulfonylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using difluoromethylating agents and bromofluorobenzene derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluorophenyl difluoromethyl sulphone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulphone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds .
Applications De Recherche Scientifique
2-Bromo-4-fluorophenyl difluoromethyl sulphone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluorophenyl difluoromethyl sulphone involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine, fluorine, and sulphone groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorophenyl methyl sulphone
- 2-Bromo-4-(difluoromethyl)pyridine
- Difluoromethyl 2-pyridyl sulfone
Uniqueness
2-Bromo-4-fluorophenyl difluoromethyl sulphone is unique due to its combination of bromine, fluorine, and sulphone groups, which confer distinct reactivity and selectivity. This makes it particularly valuable for applications requiring precise chemical modifications and advanced synthesis .
Propriétés
Formule moléculaire |
C7H4BrF3O2S |
|---|---|
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
2-bromo-1-(difluoromethylsulfonyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-3-4(9)1-2-6(5)14(12,13)7(10)11/h1-3,7H |
Clé InChI |
SNXNTGCSSKMLGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



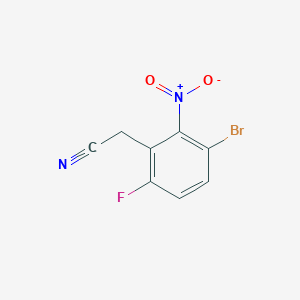
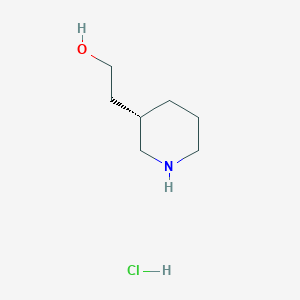
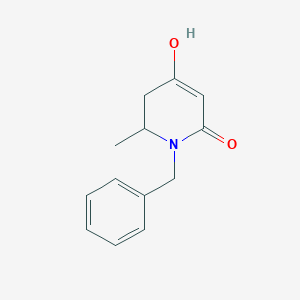
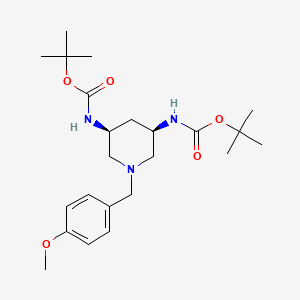

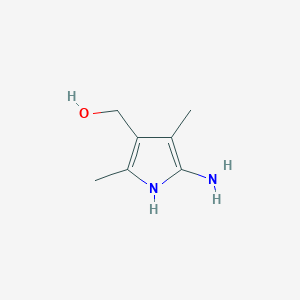

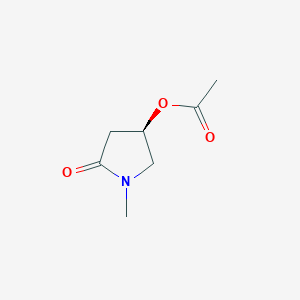
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
